molecular formula C11H9ClO2S B188795 Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate CAS No. 59812-34-9

Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate

Cat. No. B188795
CAS RN: 59812-34-9
M. Wt: 240.71 g/mol
InChI Key: MGACFENQJJMRFI-UHFFFAOYSA-N
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Description

“Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate” is a chemical compound with the molecular formula C11H9ClO2S . It is used in various fields of research and has been mentioned in several scientific studies .


Molecular Structure Analysis

The molecular structure of “Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate” can be represented by the InChI code InChI=1S/C11H9ClO2S/c1-6-3-4-7-8 (5-6)15-10 (9 (7)12)11 (13)14-2/h3-5H,1-2H3 . The compound has a molecular weight of 240.71 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate” are not detailed in the retrieved sources, studies have explored the electrochemical reduction of similar compounds .

Scientific Research Applications

Synthesis and Electrochemical Reduction

Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate is a compound of interest in the field of electrochemical reduction. A study elaborated on the synthesis of new derivatives of methyl 3-halo-1-benzothiophene-2-carboxylates and investigated their electrochemical behavior. The research found that the reduction of these compounds follows an ECE mechanism, leading to the formation of methyl 1-benzothiophene-2-carboxylate as the only reduction product, emphasizing its potential for generating specific heterocyclic radicals and their subsequent application in synthesis (Rejňák et al., 2004).

Novel Route to Mono- and Di-alkyl Ethers

Another aspect of research on similar compounds involves the exploration of new synthetic routes to valuable chemical structures. For instance, derivatives obtained from methyl 3-hydroxythiophene-2-carboxylate through halogenation showed potential in creating mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids in high yield. This signifies a noteworthy method for synthesizing compounds with potential applications in organic and medicinal chemistry (Corral & Lissavetzky, 1984).

Novel Polycyclic Heterocyclic Ring Systems

Research also delves into the synthesis of novel polycyclic heterocyclic ring systems incorporating methyl 3-chlorobenzo[e][1]benzothieno[3,2-g][1]benzothiophene-2-carboxylate. This work demonstrates the potential for creating complex heterocyclic structures with unique properties, contributing to the development of new materials and pharmaceuticals (Sasaki et al., 1995).

Antimicrobial and Fungicidal Activities

Further exploration into the biological activities of related compounds highlighted their potential as antimicrobial and fungicidal agents. For example, novel benzothiophene-substituted oxime ether strobilurins exhibited significant fungicidal activities against various fungi, indicating the pharmaceutical and agricultural applications of these compounds (Tu et al., 2014).

properties

IUPAC Name

methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2S/c1-6-3-4-7-8(5-6)15-10(9(7)12)11(13)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGACFENQJJMRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400005
Record name methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate

CAS RN

59812-34-9
Record name methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-chloro-6-methylbenzo(b)thiophene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Crude 6-methyl-3-chlorobenzo[b]thiophene-2-carbonyl chloride (5 g, 20.46 mmoles) was transferred to a 250 ml round bottomed flask. Anhydrous methanol (Aldrich, 80 ml) was added and the acid chloride dissolved by stirring. To this stirred solution was added chlorotrimethylsilane (3.0 equivalents, 61.38 mmole, 6.68 g, 7.80 ml). The reaction mixture was stirred at room temperature and the progress of the reaction monitored by TLC (silica, 1:1 hexane:ethyl acetate, iodine and UV visualization). The reaction was shown to be complete after 24 hours. The resulting slurry was concentrated in vacuo to give 4.80 g of a yellow solid, which was shown by 1H NMR (DMSO-d6, 400 MHz) to be the desired material. The crude methyl ester was shown to be pure and used directly.
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